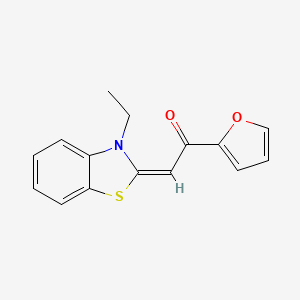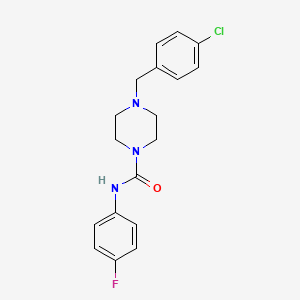![molecular formula C17H18N2O2 B5312216 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5312216.png)
4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and has been studied for its potential therapeutic uses in various diseases.
Mecanismo De Acción
The mechanism of action of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is not fully understood, but it is believed to act on multiple pathways in the body. It has been shown to inhibit the activity of certain enzymes such as COX-2 and HDAC, which are involved in inflammation and cancer progression. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has also been shown to modulate the activity of certain receptors such as PPAR-γ, which is involved in glucose metabolism and inflammation.
Biochemical and Physiological Effects
4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of arthritis and colitis. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide in lab experiments is its versatility. It can be used in a variety of assays and models to study different diseases and pathways. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one of the limitations of using 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide. One area of interest is its potential use in combination therapies for cancer and other diseases. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has been shown to enhance the efficacy of certain chemotherapeutic agents in preclinical studies. Another area of interest is the development of more potent and selective 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide analogs, which could have improved therapeutic properties. Finally, more research is needed to fully understand the mechanism of action of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide and its effects on different pathways in the body.
Conclusion
In conclusion, 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic uses in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, and has been studied for its effects on the immune system. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is a versatile and cost-effective option for research, but its low solubility in aqueous solutions can make it difficult to work with in some experiments. There are several future directions for research on 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide, including its potential use in combination therapies and the development of more potent and selective analogs.
Métodos De Síntesis
The synthesis of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide involves the reaction of 4-aminobenzamide with 2-pyridinemethanol and 2-methyl-2-propen-1-ol. The reaction is carried out under basic conditions and the resulting product is purified by column chromatography. The yield of 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide is around 50%.
Aplicaciones Científicas De Investigación
4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. 4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide has also been studied for its effects on the immune system and its potential use in autoimmune diseases.
Propiedades
IUPAC Name |
4-(2-methylprop-2-enoxy)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(2)12-21-16-8-6-14(7-9-16)17(20)19-11-15-5-3-4-10-18-15/h3-10H,1,11-12H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKPXTZQRTUXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312138.png)

![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5312150.png)

![4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5312168.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5312174.png)
![7-(5-chloro-2-methoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5312182.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312190.png)
![6-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5312211.png)

![N,N-dimethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5312231.png)
![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
![5-[(2,2-diethylcyclopropyl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5312257.png)
![N-[2-(4-morpholinyl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5312262.png)